![molecular formula C9H10F3N3OS B1500623 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde CAS No. 958443-35-1](/img/structure/B1500623.png)
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Overview
Description
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde is a chemical compound with potential applications in scientific research. This compound is a derivative of piperidine, a heterocyclic organic compound commonly used in medicinal chemistry. The addition of a thiadiazole ring and a trifluoromethyl group to the piperidine structure enhances its chemical properties, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde is not fully understood. However, it is believed to interact with specific receptors or enzymes in biological systems, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde can modulate the activity of certain enzymes and receptors in biological systems. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde in lab experiments is its potential as a building block for the synthesis of novel compounds. Its unique chemical properties make it a promising candidate for the development of new drugs or fluorescent probes. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its biochemical and physiological effects.
Future Directions
There are several future directions for the research on 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde. One area of interest is in the development of new compounds for the treatment of neurological disorders. This compound has shown potential as an inhibitor of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential as a fluorescent probe for the detection of metal ions in biological systems.
Scientific Research Applications
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde has shown potential in various scientific research applications. One area of interest is in medicinal chemistry, where it can be used as a building block for the synthesis of novel compounds with potential therapeutic properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3OS/c10-9(11,12)7-13-14-8(17-7)15-3-1-6(5-16)2-4-15/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHHTNKNJXRLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C2=NN=C(S2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670701 | |
Record name | 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde | |
CAS RN |
958443-35-1 | |
Record name | 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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